molecular formula C21H15Cl3N2O2 B12019220 4-((4-Chlorobenzyl)oxy)-N'-(2,3-dichlorobenzylidene)benzohydrazide CAS No. 396121-06-5

4-((4-Chlorobenzyl)oxy)-N'-(2,3-dichlorobenzylidene)benzohydrazide

Cat. No.: B12019220
CAS No.: 396121-06-5
M. Wt: 433.7 g/mol
InChI Key: YKWPITDMGKWQID-BRJLIKDPSA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzohydrazide core, substituted with chlorobenzyl and dichlorobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzyl alcohol and 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzohydrazide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorobenzyl or dichlorobenzylidene groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acids, while reduction can produce chlorobenzylamines.

Scientific Research Applications

4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl alcohol
  • 2,3-Dichlorobenzaldehyde
  • Benzohydrazide

Uniqueness

4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

396121-06-5

Molecular Formula

C21H15Cl3N2O2

Molecular Weight

433.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H15Cl3N2O2/c22-17-8-4-14(5-9-17)13-28-18-10-6-15(7-11-18)21(27)26-25-12-16-2-1-3-19(23)20(16)24/h1-12H,13H2,(H,26,27)/b25-12+

InChI Key

YKWPITDMGKWQID-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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